The synthesis of INCB053914 involves several key steps that focus on optimizing its potency and selectivity against PIM kinases. The compound is derived from a series of structural modifications aimed at enhancing its binding affinity to the target enzymes while minimizing off-target effects.
The molecular structure of INCB053914 can be characterized by its specific functional groups that facilitate interaction with the ATP-binding site of PIM kinases.
INCB053914 undergoes specific biochemical interactions that lead to its inhibitory effects on PIM kinases.
The mechanism of action for INCB053914 involves its competitive inhibition of ATP binding to PIM kinases.
INCB053914 exhibits several notable physical and chemical properties relevant to its function as a therapeutic agent.
INCB053914 is primarily being investigated for its potential applications in oncology.
INCB053914 (chemical name: N-((R)-4-((3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl)-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide) is a structurally optimized, adenosine triphosphate (ATP)-competitive small molecule inhibitor designed to target the conserved ATP-binding pocket across all three PIM kinase isoforms (PIM1, PIM2, PIM3) [1] [5]. Its binding mode exploits a unique hydrogen-bonding network with key residues in the kinase hinge region. Specifically, the cyclopentapyridine moiety forms critical hydrogen bonds with the backbone carbonyl of hinge residue Glu121 in PIM1, while the picolinamide group interacts with Asp186 in the DFG motif [5]. This dual interaction confers high binding affinity and selectivity over other kinases.
The compound’s stereochemistry ((3R,4R,5S)-aminohydroxymethylpiperidine) is essential for optimal orientation within the hydrophobic pocket adjacent to the ATP-binding site. This configuration enables nanomolar-level inhibition of PIM1 (IC₅₀ = 0.24 nM) and PIM3 (IC₅₀ = 0.12 nM), while maintaining potency against the more challenging PIM2 isoform (IC₅₀ = 30 nM) [9]. The differential potency arises from structural variations in PIM2’s ATP-binding pocket, including a bulkier Phe residue replacing Leu in PIM1/PIM3 at position 49, which partially sterically hinders inhibitor access [1] [5].
Table 1: Structural Characteristics of INCB053914 Binding to PIM Isoforms
Isoform | Key Binding Residues | Hydrogen Bonds | Hydrophobic Interactions | Biochemical IC₅₀ |
---|---|---|---|---|
PIM1 | Glu121, Asp186, Leu49 | 3 | Phe49, Leu174 | 0.24 nM |
PIM2 | Glu110, Asp175, Phe49 | 2 | Phe49, Ile163 | 30 nM |
PIM3 | Glu118, Asp182, Leu50 | 3 | Phe50, Leu170 | 0.12 nM |
INCB053914 exhibits distinct inhibition kinetics across the PIM family due to isoform-specific structural and functional differences:
Table 2: Cellular Inhibition Kinetics of INCB053914 in Hematologic Malignancies
Cell Line (Type) | PIM1 IC₅₀ (nM) | PIM2 IC₅₀ (nM) | PIM3 IC₅₀ (nM) | Proliferation GI₅₀ (nM) |
---|---|---|---|---|
MOLM-16 (AML) | 4 | 110 | 8 | 13.2 |
KMS-12-BM (MM) | 7 | 300 | 15 | 45.0 |
Pfeiffer (DLBCL) | 5 | 230 | 10 | 27.8 |
INA-6 (MM) | 9 | 280 | 12 | 52.1 |
INCB053914 disrupts oncogenic signaling by blocking phosphorylation of key PIM substrates involved in apoptosis evasion and protein synthesis:
PIM kinases function as critical signaling integrators, positioning INCB053914 for rational combinations:
Table 3: Synergistic Interactions of INCB053914 with Pathway-Targeted Agents
Combination Agent | Pathway Targeted | Model System | Interaction (CI Value*) | Key Biomarker Changes |
---|---|---|---|---|
Ruxolitinib | JAK/STAT | SET2 MPN Xenograft | 0.2 (Synergistic) | ↓pSTAT5, ↓pS6, ↑Cleaved caspase-3 |
Parsaclisib | PI3Kδ | Pfeiffer DLBCL Cells | 0.4 (Additive) | ↓p4E-BP1, ↓pBAD, ↓c-MYC |
Cytarabine | DNA Synthesis | MOLM-16 AML Xenograft | 0.3 (Synergistic) | ↑DNA fragmentation, ↓BCL-xL |
Azacitidine | Epigenetic | AML Patient-Derived Cells | 0.6 (Additive) | ↓PIM2, ↑NOXA, ↓Global Methylation |
*CI: Combination Index (<0.9 = synergy; 0.9–1.1 = additive; >1.1 = antagonistic) [1] [6] [8].
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